molecular formula C23H23N3O6S2 B2407714 N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide CAS No. 893789-83-8

N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide

Cat. No. B2407714
CAS RN: 893789-83-8
M. Wt: 501.57
InChI Key: BLKOZFTVJHTBLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities.


Chemical Reactions Analysis

“N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.

Scientific Research Applications

Synthesis and Antitumor Applications

The research surrounding compounds structurally related to N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide reveals significant applications in the development of antitumor agents. Compounds synthesized from 2,4-diamino-5-methylpyrrolo[2,3-d]pyrimidine and 2-amino-4-oxo-5-methylpyrrolo[2,3-d]pyrimidine have shown potent inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating potential as dual inhibitors for cancer treatment. This class of compounds demonstrates the ability to inhibit the growth of human tumor cell lines in culture, suggesting their viability as novel antitumor agents (Gangjee et al., 2005).

Crystal Structural Insights

Understanding the crystal structure of compounds similar to this compound provides insights into their potential biological activity. Studies on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation around the methylene C atom of the thioacetamide bridge. This conformation, stabilized by an intramolecular N—H⋯N hydrogen bond, could influence the compounds' interactions with biological targets, offering a structural basis for designing inhibitors with specific biological activities (Subasri et al., 2016).

Mechanistic Studies and Pharmaceutical Applications

Further research into the derivatives of this compound has led to discoveries regarding their pharmaceutical applications. For instance, studies on novel antitumor acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety have demonstrated significant antitumor activity, surpassing even that of reference drugs like doxorubicin. Such findings underscore the therapeutic potential of these compounds in cancer treatment (Alqasoumi et al., 2009).

Enzyme Inhibition for Disease Treatment

Investigations into the enzyme inhibitory properties of related sulfonamide compounds have revealed their potential as COVID-19 therapeutics through computational calculations and molecular docking studies. The ability of these compounds to inhibit vital enzymes presents a promising avenue for treating diseases beyond cancer, including infectious diseases like COVID-19 (Fahim & Ismael, 2021).

Future Directions

The future directions for “N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide” and similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could potentially lead to the development of more potent anti-tumor agents .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S2/c1-23(2,3)14-4-7-16(8-5-14)34(29,30)19-11-24-22(26-21(19)28)33-12-20(27)25-15-6-9-17-18(10-15)32-13-31-17/h4-11H,12-13H2,1-3H3,(H,25,27)(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKOZFTVJHTBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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